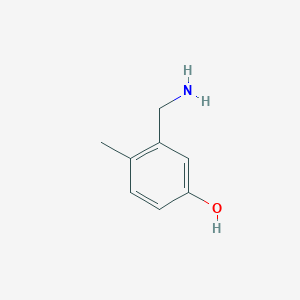![molecular formula C14H15NO B7905167 4-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B7905167.png)
4-[3-(2-Aminoethyl)phenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Aminoethyl)phenyl]phenol is an organic compound that features a phenol group and an aminoethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)phenyl]phenol can be achieved through several methods. One common approach involves the reduction of 4-hydroxyphenylacetonitrile. This process typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the decarboxylation of tyrosine, a naturally occurring amino acid. This method leverages the enzymatic activity of decarboxylases to convert tyrosine into the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-Aminoethyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols
Applications De Recherche Scientifique
4-[3-(2-Aminoethyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in neurotransmitter pathways, particularly in the synthesis of catecholamines.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-[3-(2-Aminoethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters such as dopamine and norepinephrine. The compound is metabolized by enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, leading to the production of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar in structure but lacks the additional phenyl group.
Phenethylamine: Lacks both the hydroxyl and additional phenyl groups.
Uniqueness
4-[3-(2-Aminoethyl)phenyl]phenol is unique due to the presence of both a phenol group and an aminoethyl group attached to a benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler analogs .
Propriétés
IUPAC Name |
4-[3-(2-aminoethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10,16H,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRVYPBSPBUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B7905133.png)







